Reduced Glycine-Site Intrinsic Activity vs. R(+)HA-966
L-687414 exhibits significantly lower intrinsic activity at the NMDA receptor glycine site compared to its parent compound, R(+)HA-966. In whole-cell voltage-clamp experiments using rat cultured cortical neurons, L-687414 demonstrated an estimated maximal efficacy of approximately 10% of the full glycine response, whereas R(+)HA-966 had a higher efficacy of approximately 20% [1]. Neither compound could fully abolish NMDA-evoked currents, confirming their partial agonist profiles. This 50% reduction in intrinsic activity makes L-687414 a more 'antagonist-like' tool, providing a different level of functional modulation that is critical for discerning the role of glycine-site efficacy in physiological and pathological processes.
| Evidence Dimension | Intrinsic Activity (Emax relative to glycine) |
|---|---|
| Target Compound Data | ~10% |
| Comparator Or Baseline | R(+)HA-966: ~20% |
| Quantified Difference | Approximately 2-fold lower intrinsic activity |
| Conditions | Whole-cell voltage-clamp of NMDA-evoked inward currents in rat cultured cortical neurons |
Why This Matters
This difference in intrinsic efficacy allows researchers to select a pharmacological probe that more effectively antagonizes NMDA receptor function under ambient glycine concentrations, which is crucial for studies where a stronger functional blockade is required without resorting to a neutral antagonist or channel blocker.
- [1] Priestley, T., Marshall, G. R., & Hill, R. G. (1998). L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective. British Journal of Pharmacology, 124(8), 1767–1773. https://doi.org/10.1038/sj.bjp.0702010 View Source
